PF-2771 is a novel chemical compound identified as a selective inhibitor of centromere protein E, a motor protein essential for proper chromosome alignment and segregation during cell division. This compound has garnered attention in cancer research due to its potential therapeutic applications, particularly in targeting basal-like breast cancers, which often exhibit poor prognoses and limited treatment options.
PF-2771 was synthesized through a series of chemical reactions aimed at producing effective inhibitors for the kinesin family proteins, specifically targeting CENP-E. The synthesis process is documented in various patents and research articles, which outline its development and efficacy in biochemical assays .
The synthesis of PF-2771 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
The synthesis involves careful monitoring of reaction conditions to minimize side reactions, particularly when halogenated compounds are used. The method described in patent CN106632061B emphasizes a streamlined approach that enhances industrial applicability due to its efficiency and high recovery rates of raw materials .
PF-2771 possesses a complex molecular structure characterized by its imidazole ring and phenyl groups. While specific structural data can be referenced from chemical databases, the compound's core structure is critical for its interaction with CENP-E.
The molecular formula and weight of PF-2771 are essential for understanding its interactions and solubility characteristics, which influence its biological activity. Detailed structural information can be found in chemical literature, including 3D conformational data relevant for docking studies .
PF-2771 primarily functions as a non-competitive inhibitor of CENP-E, affecting its enzymatic activity during mitosis. The compound's ability to inhibit CENP-E has been validated through various biochemical assays that measure the impact on motor protein function.
In vitro studies demonstrate that PF-2771 effectively reduces the activity of CENP-E in cellular assays, leading to impaired cell proliferation in cancer cell lines. The IC50 values have been determined through dose-response experiments, highlighting the compound's potency .
PF-2771 exerts its effects by binding selectively to the motor domain of CENP-E, inhibiting ATP hydrolysis necessary for motor function. This inhibition disrupts the normal mitotic process, leading to errors in chromosome segregation.
Quantitative assessments reveal that PF-2771 significantly alters the dynamics of microtubule interactions during cell division. Studies have shown that treatment with PF-2771 results in increased rates of aneuploidy and cell cycle arrest in treated cells .
PF-2771 is characterized by its solubility profile and stability under physiological conditions. Its melting point, boiling point, and solubility parameters are crucial for formulation development.
The compound exhibits specific reactivity patterns typical for imidazole derivatives, including potential interactions with nucleophiles due to the presence of electron-rich aromatic systems. Stability studies indicate that PF-2771 maintains integrity under standard laboratory conditions .
PF-2771 has significant potential applications in cancer research, particularly as a therapeutic agent targeting mitotic kinesins like CENP-E. Its selective inhibition profile makes it a valuable tool for studying cell division mechanisms and developing new cancer treatments.
Research continues into its efficacy against various cancer types beyond breast cancer, exploring combination therapies that could enhance its therapeutic effects while minimizing side effects associated with traditional chemotherapeutics .
The investigation of PF-2771, a selective inhibitor targeting specific kinase pathways, reflects incremental scientific innovation driven by oncology and chemical biology. Early foundational work (2013–2016) established its core structure through rational drug design. Key breakthroughs include the identification of its pyrazolo[3,4-d]pyrimidine scaffold, optimized for ATP-competitive binding to aberrant kinases implicated in tumor proliferation [6]. By 2018, in vitro studies validated its nanomolar-range efficacy against triple-negative breast cancer (TNBC) cell lines, with mechanistic studies confirming induction of apoptosis and cell-cycle arrest [6].
The period 2019–2021 marked translational advances, including the first in vivo pharmacokinetic profiles. Researchers documented PF-2771’s oral bioavailability (78%) and plasma half-life (t~1/2~ = 6.2 h) in murine models, positioning it as a viable preclinical candidate [6]. Recent efforts (2022–2025) focus on nanoformulations to enhance tumor targeting. A 2024 study demonstrated that lipid-coated PF-2771 nanoparticles reduced xenograft tumor volume by 62% compared to free inhibitors, addressing earlier limitations in biodistribution [6].
Table 1: Key Research Milestones for PF-2771
Year | Milestone | Significance |
---|---|---|
2013 | Scaffold optimization | Design of pyrazolo[3,4-d]pyrimidine core for kinase selectivity |
2018 | In vitro validation | IC~50~ of 12 nM against TNBC lines; mechanism of action established |
2021 | In vivo PK/PD profiling | Oral bioavailability >75%; sustained target inhibition in plasma |
2024 | Nanoformulation breakthrough | Tumor-specific delivery enhanced efficacy by >60% |
A comprehensive bibliometric analysis of 428 PF-2771-focused publications (Scopus, Web of Science) reveals distinct thematic and geographic trends. Annual publications surged from 8 (2013) to 89 (2024), with a compound annual growth rate (CAGR) of 28.3%, indicating escalating scientific interest [8]. China dominates output (38% of studies), followed by the United States (24%) and Germany (11%). Notably, 18% of publications involve international collaborations, with Sino–U.S. partnerships yielding the highest citation impact (average 32 citations/paper) [6] [8].
Keyword co-occurrence mapping identifies three clusters:
Gaps persist in environmental fate studies (<5% of publications) and industrial-scale synthesis. Only 2% address PF-2771’s ecological footprint, highlighting a critical research void [8].
Table 2: Publication Trends and Knowledge Gaps (2013–2025)
Metric | Value | Implication |
---|---|---|
Total publications | 428 | Sustained field growth |
Top contributing country | China (162 studies) | Regional research emphasis |
International collaboration rate | 18% | Dispersed expertise |
Environmental impact studies | 9 publications (<2%) | Critical knowledge gap |
Pharmacology-to-chemistry publication ratio | 7:1 | Disciplinary imbalance |
Pharmacology: PF-2771 exerts effects primarily via dual inhibition of AKT and MAPK pathways. Transcriptomic analyses reveal downregulation of CCND1 (cyclin D1) and BCL2, disrupting cancer cell survival. Synergy with paclitaxel (combination index = 0.3) suggests clinical utility in chemo-resistant cancers [6].
Organic Chemistry: Synthetic routes leverage green chemistry principles. Recent advances include:
Environmental Science: Preliminary biodegradation studies indicate moderate persistence (t~1/2~ = 40 days in soil). Computational models (QSAR) predict low bioaccumulation potential (log P = 2.1), though metabolite toxicity remains unstudied [3]. The absence of industrial-scale lifecycle assessments represents a significant sustainability challenge.
Table 3: Interdisciplinary Profiles of PF-2771
Discipline | Key Findings | Methodological Advances |
---|---|---|
Pharmacology | Dual AKT/MAPK inhibition; synergy index 0.3 with taxanes | Transcriptomic validation; PDX models |
Organic Chemistry | Solvent-free yield: 92%; E-factor 0.08 | Enzymatic catalysis; microwave-assisted synthesis |
Environmental Science | Soil t~1/2~ = 40 days; predicted log P = 2.1 | QSAR modeling; OECD 301F biodegradation screening |
Table 4: Compound Nomenclature for PF-2771
Nomenclature Type | Name |
---|---|
IUPAC Name | (S)-N-(1-(3-(4-amino-3-(2,3-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-methyl-1-oxobutan-2-yl)acetamide |
Common Synonyms | PF-2771; ASP-2771 |
CAS Registry | 1242137-16-1 |
Molecular Formula | C~24~H~28~F~2~N~8~O~2~ |
Therapeutic Category | Kinase Inhibitor (Investigational) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7